molecular formula C19H17NO5 B13746834 Fmoc-(s)-5-oxaproline CAS No. 130309-36-3

Fmoc-(s)-5-oxaproline

Cat. No.: B13746834
CAS No.: 130309-36-3
M. Wt: 339.3 g/mol
InChI Key: LWCNNKMYGCOPHU-KRWDZBQOSA-N
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Description

Fmoc-(s)-5-oxaproline, also known as fluorenylmethyloxycarbonyl-(s)-5-oxaproline, is a derivative of the amino acid proline. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group of amino acids. The compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-5-oxaproline typically involves the protection of the amino group of (s)-5-oxaproline with the Fmoc group. This can be achieved by reacting (s)-5-oxaproline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-5-oxaproline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of Fmoc-(s)-5-oxaproline involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-(s)-5-oxaproline is unique due to its specific structure and the presence of the oxaproline moiety. This gives it distinct properties compared to other Fmoc-protected amino acids, such as increased stability and specific reactivity in peptide synthesis.

Properties

CAS No.

130309-36-3

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2-oxazolidine-3-carboxylic acid

InChI

InChI=1S/C19H17NO5/c21-18(22)17-9-10-25-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1

InChI Key

LWCNNKMYGCOPHU-KRWDZBQOSA-N

Isomeric SMILES

C1CON([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CON(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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